molecular formula C12H12N4O2 B10821759 (6S)-6-amino-4-hydroxy-2-phenyl-6,7-dihydropyrazolo[4,3-b]pyridin-5-one

(6S)-6-amino-4-hydroxy-2-phenyl-6,7-dihydropyrazolo[4,3-b]pyridin-5-one

Cat. No. B10821759
M. Wt: 244.25 g/mol
InChI Key: LHLQHHDRLPOVCF-VIFPVBQESA-N
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Description

The compound “US8933095, 16” is a small molecular drug known for its inhibitory effects on kynurenine aminotransferase II (KAT II). This enzyme is involved in the kynurenine pathway, which is crucial for the metabolism of tryptophan. The inhibition of KAT II has been explored for its potential therapeutic applications in treating cognitive deficits associated with schizophrenia and other psychiatric, neurodegenerative, and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US8933095, 16” involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound.

Industrial Production Methods

Industrial production of “US8933095, 16” involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient production. Techniques like crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

“US8933095, 16” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of “US8933095, 16” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce derivatives with altered functional groups .

Scientific Research Applications

“US8933095, 16” has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the kynurenine pathway and its role in various biochemical processes.

    Biology: Investigated for its effects on cellular metabolism and signaling pathways.

    Medicine: Explored for its potential therapeutic applications in treating cognitive deficits, schizophrenia, and other neurological disorders.

    Industry: Utilized in the development of new drugs targeting the kynurenine pathway

Mechanism of Action

The mechanism of action of “US8933095, 16” involves the inhibition of kynurenine aminotransferase II (KAT II). By inhibiting this enzyme, the compound reduces the production of kynurenic acid, a metabolite involved in neurotransmission and neuroprotection. This inhibition can lead to increased levels of extracellular dopamine, which may have therapeutic effects in conditions like schizophrenia .

Comparison with Similar Compounds

Similar Compounds

    US8598200: Another KAT II inhibitor with similar inhibitory effects.

    US10065972: A compound with a different structure but similar biological activity.

Uniqueness

“US8933095, 16” is unique due to its specific inhibitory effects on KAT II and its potential therapeutic applications in treating cognitive deficits and neurological disorders. Its distinct chemical structure and optimized synthesis make it a valuable compound for research and development .

properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

(6S)-6-amino-4-hydroxy-2-phenyl-6,7-dihydropyrazolo[4,3-b]pyridin-5-one

InChI

InChI=1S/C12H12N4O2/c13-9-6-10-11(16(18)12(9)17)7-15(14-10)8-4-2-1-3-5-8/h1-5,7,9,18H,6,13H2/t9-/m0/s1

InChI Key

LHLQHHDRLPOVCF-VIFPVBQESA-N

Isomeric SMILES

C1[C@@H](C(=O)N(C2=CN(N=C21)C3=CC=CC=C3)O)N

Canonical SMILES

C1C(C(=O)N(C2=CN(N=C21)C3=CC=CC=C3)O)N

Origin of Product

United States

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